molecular formula C11H10BrN B11874144 1-(Aminomethyl)-3-bromonaphthalene

1-(Aminomethyl)-3-bromonaphthalene

Cat. No.: B11874144
M. Wt: 236.11 g/mol
InChI Key: FDOLPZCKEIRNEG-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-bromonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a bromine atom and an aminomethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-3-bromonaphthalene can be synthesized through several methods. One common approach involves the bromination of 1-(Aminomethyl)naphthalene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to achieve high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-bromonaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 1-(Aminomethyl)naphthalene using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

  • Substitution reactions yield various substituted naphthalene derivatives.
  • Oxidation reactions produce imines or nitriles.
  • Reduction reactions regenerate the parent 1-(Aminomethyl)naphthalene.

Comparison with Similar Compounds

1-(Aminomethyl)-3-bromonaphthalene can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

(3-bromonaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H10BrN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H,7,13H2

InChI Key

FDOLPZCKEIRNEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CN)Br

Origin of Product

United States

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